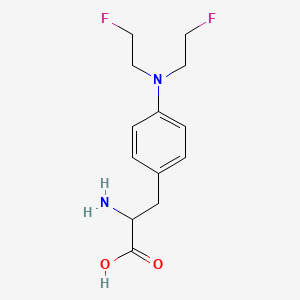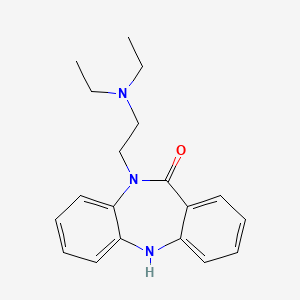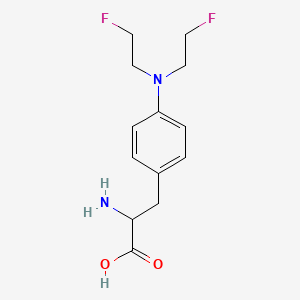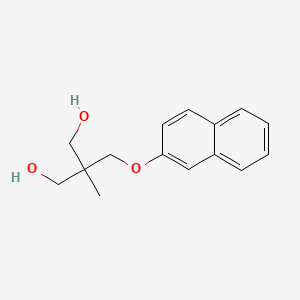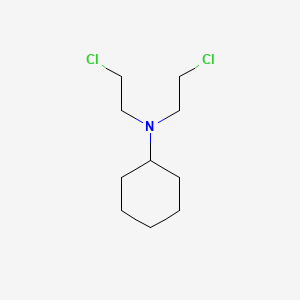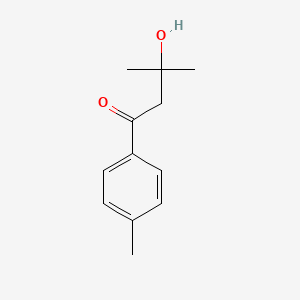
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: is an organic compound with the molecular formula C12H16O2 It is a ketone with a hydroxyl group and a methyl group attached to the same carbon atom, making it a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one can be achieved through several methods. One common approach involves the reaction of a phenol derivative with a ketone. For example, the reaction between 4-methylphenol and 3-methyl-2-butanone under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperatures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-1-(4-methylphenyl)butan-1-one or 3-methyl-1-(4-methylphenyl)butanoic acid.
Reduction: Formation of 3-hydroxy-3-methyl-1-(4-methylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: can be compared with similar compounds such as:
3-Hydroxy-3-methyl-2-butanone: A simpler ketone with similar functional groups but lacking the phenyl ring.
4-(4-Hydroxy-3-methoxyphenyl)-2-butanone:
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: A more complex compound with additional alkyl and alkenyl groups.
The uniqueness of This compound
Properties
CAS No. |
920957-35-3 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)11(13)8-12(2,3)14/h4-7,14H,8H2,1-3H3 |
InChI Key |
OSTLLUFYLRTIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


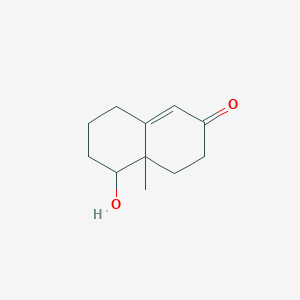
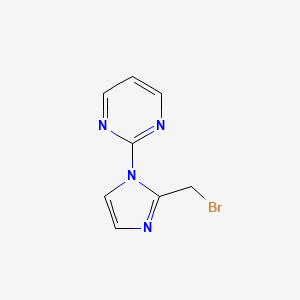
![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
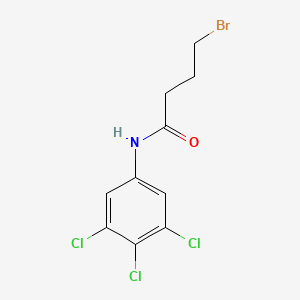
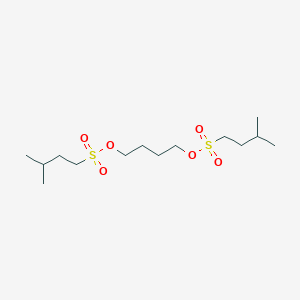
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)
